molecular formula C14H29NOS B159974 2-(Dodecylthio)acetamide CAS No. 10220-53-8

2-(Dodecylthio)acetamide

Cat. No. B159974
CAS RN: 10220-53-8
M. Wt: 259.45 g/mol
InChI Key: FZFDAJRZDGMCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dodecylthio)acetamide is a chemical compound that has gained significant attention in scientific research for its potential in various fields. This compound is also known as DDTA and is a sulfur-containing derivative of acetamide.

Scientific Research Applications

2-(Dodecylthio)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of lipid research. DDTA has been shown to be an effective inhibitor of cholesterol absorption in the intestine, making it a potential therapeutic agent for the treatment of hypercholesterolemia. Additionally, DDTA has been used in the study of lipid-protein interactions and membrane biophysics.

Mechanism of Action

The mechanism of action of 2-(Dodecylthio)acetamide is not fully understood. However, it is believed to inhibit cholesterol absorption in the intestine by interfering with the function of the Niemann-Pick C1-like 1 (NPC1L1) protein. This protein is responsible for the uptake of cholesterol from the intestine into the bloodstream. DDTA may also affect the structure and function of cell membranes, which could explain its effects on lipid-protein interactions.
Biochemical and Physiological Effects:
DDTA has been shown to have several biochemical and physiological effects. In animal studies, DDTA has been shown to reduce cholesterol absorption in the intestine and decrease plasma cholesterol levels. Additionally, DDTA has been shown to affect the structure and function of cell membranes, which could have implications for cell signaling and membrane transport processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Dodecylthio)acetamide in lab experiments is its ability to inhibit cholesterol absorption in the intestine. This makes it a useful tool for studying lipid metabolism and the effects of cholesterol on various physiological processes. However, DDTA is not without its limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(Dodecylthio)acetamide. One area of interest is the development of DDTA as a therapeutic agent for the treatment of hypercholesterolemia. Additionally, further research is needed to understand the effects of DDTA on cell membranes and lipid-protein interactions. Finally, the potential side effects of DDTA need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit cholesterol absorption in the intestine makes it a useful tool for studying lipid metabolism and the effects of cholesterol on physiological processes. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(Dodecylthio)acetamide involves the reaction of dodecyl mercaptan with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.

properties

CAS RN

10220-53-8

Molecular Formula

C14H29NOS

Molecular Weight

259.45 g/mol

IUPAC Name

2-dodecylsulfanylacetamide

InChI

InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

FZFDAJRZDGMCLE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCC(=O)N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)N

Other CAS RN

10220-53-8

Origin of Product

United States

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